Benzo[b]thiophen-3-amine, 2-chloro-
Description
2-Chloro-benzo[b]thiophen-3-amine is a heterocyclic compound featuring a fused benzene-thiophene ring system with a chlorine substituent at position 2 and an amine group at position 3. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis often involves nucleophilic substitution or cyclization strategies, as seen in derivatives like N-(3-chlorophenyl)-7-(2-methylpyridin-4-yl)benzo[b]thiophene-2,3-diamine (compound 27-8, EP 2 970 173 B1) .
Properties
CAS No. |
54494-79-0 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2-chloro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6ClNS/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4H,10H2 |
InChI Key |
XZOWTQFVEJRIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Substituent and Functional Group Comparisons
Ring Saturation and Oxidation State
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-chloro-Benzo[b]thiophen-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves halogenation followed by amination. For example, bromination of benzo[b]thiophene derivatives using N-bromosuccinimide (NBS) in chloroform/acetic acid, followed by substitution with ammonia or amines under controlled pH and temperature . Nitro intermediates (e.g., 2-nitrobenzo[b]thiophene) can be reduced to amines using Pd/C under hydrogen or NaBH4 with catalytic metal salts .
- Key Variables : Temperature (50–80°C for bromination), solvent polarity (DMF for nucleophilic substitution), and catalyst choice (Pd(PPh3)4 for Suzuki couplings) critically affect regioselectivity and purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of 2-chloro-Benzo[b]thiophen-3-amine?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for thiophene ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 199.99 for C8H6ClNS) .
- HPLC/GC : To assess purity (>95% typical for research-grade material) .
Q. What are the key physicochemical properties of 2-chloro-Benzo[b]thiophen-3-amine relevant to reaction design?
- Properties :
- Solubility : Limited in water; soluble in DMF, DCM, and THF.
- Electronic Effects : The electron-withdrawing chlorine at position 2 enhances electrophilic substitution at position 5 or 7 of the thiophene ring .
- pKa : The amine group (pKa ~4.5–5.5) facilitates acid-catalyzed reactions or salt formation with oxalic acid for stabilization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 2-chloro-Benzo[b]thiophen-3-amine derivatives?
- Optimization Strategies :
- Temperature Control : Lower temperatures (0–10°C) reduce dihalogenation during bromination .
- Catalyst Screening : Pd(OAc)2/XPhos improves coupling efficiency in Suzuki-Miyaura reactions with arylboronic acids .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 h for amination) while maintaining >80% yield .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on 2-chloro-Benzo[b]thiophen-3-amine?
- Mechanistic Analysis :
- Directing Effects : The 3-amine group directs electrophiles to the 2-position (para to amine), but steric hindrance from chlorine shifts reactivity to the 5- or 7-position .
- Computational Studies : DFT calculations show higher electron density at position 5 due to resonance donation from the amine .
Q. How does the chlorine substituent influence the biological activity of 2-chloro-Benzo[b]thiophen-3-amine compared to other halogenated analogs?
- Biological Implications :
- Anticancer Activity : Chlorine’s electronegativity enhances binding to kinase ATP pockets (e.g., IC50 values 10–50 nM in leukemia cell lines) compared to bromine (IC50 20–70 nM) .
- MAO Inhibition : The 2-chloro derivative shows higher selectivity for MAO-B (Ki ~15 nM) vs. MAO-A (Ki ~200 nM) due to steric complementarity in the active site .
Q. How should researchers resolve contradictions in reported reaction yields for 2-chloro-Benzo[b]thiophen-3-amine synthesis?
- Data Reconciliation :
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